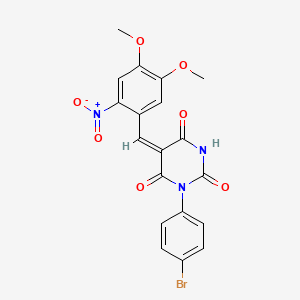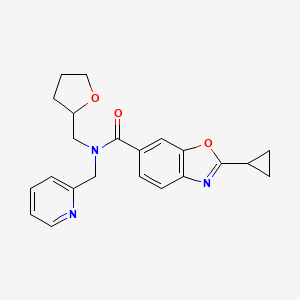![molecular formula C24H33N3O2 B6032247 1'-benzyl-N-[2-(2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6032247.png)
1'-benzyl-N-[2-(2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-[2-(2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide, also known as Compound 1, is a small molecule that has been investigated for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine derivatives and has a molecular weight of 395.5 g/mol. In
Mecanismo De Acción
The mechanism of action of 1'-benzyl-N-[2-(2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide 1 is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors involved in various cellular processes. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. Additionally, this compound 1 has been found to bind to the sigma-1 receptor, which is involved in various cellular functions such as calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects:
This compound 1 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the production of reactive oxygen species (ROS), which are involved in various cellular processes such as inflammation and oxidative stress. Furthermore, this compound 1 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-benzyl-N-[2-(2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide 1 in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, it has been found to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using this compound 1 is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the investigation of 1'-benzyl-N-[2-(2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide 1. One potential direction is to further explore its anti-tumor activity in vivo and investigate its potential use in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound 1 and its potential use in the treatment of neurological disorders. Furthermore, the development of more soluble derivatives of this compound 1 may improve its bioavailability and efficacy in therapeutic applications.
Métodos De Síntesis
The synthesis of 1'-benzyl-N-[2-(2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide 1 involves the reaction of 1-benzylpiperidin-4-one with 2-furyl ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with 3-chlorocarbonyl-1,4-diazabicyclo[2.2.2]octane to obtain the final product, this compound 1. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1'-benzyl-N-[2-(2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide 1 has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound 1 has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-[2-(furan-2-yl)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-24(25-13-10-23-9-5-17-29-23)21-8-4-14-27(19-21)22-11-15-26(16-12-22)18-20-6-2-1-3-7-20/h1-3,5-7,9,17,21-22H,4,8,10-16,18-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJKSDKYSNPOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)NCCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-dimethyl-5-(methylsulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B6032168.png)


![2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6032194.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6032207.png)
![ethyl 2-[(4-nitrophenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6032221.png)
![4-bromo-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B6032224.png)
![2-[2-amino-1-(2-furylmethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6032229.png)

![2-[(benzylthio)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B6032242.png)
![1-(2,3-difluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6032245.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6032255.png)
![1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6032266.png)
![2-{4-[(1-allyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-piperazinyl}nicotinonitrile trifluoroacetate](/img/structure/B6032267.png)